3-(Cyclohexylamino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-(Cyclohexylamino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a pyrrole ring substituted with a cyclohexylamino group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-methylphenylhydrazine with cyclohexanone to form an intermediate, which is then cyclized to form the pyrrole ring. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Cyclohexylamino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(Cyclohexylamino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylamino)-1-phenyl-1H-pyrrole-2,5-dione
- 3-(Cyclohexylamino)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
- 3-(Cyclohexylamino)-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione
Uniqueness
3-(Cyclohexylamino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
CAS No. |
113709-97-0 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
3-(cyclohexylamino)-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-9-14(10-8-12)19-16(20)11-15(17(19)21)18-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3 |
InChI Key |
MUTRSICRGUFQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3CCCCC3 |
Origin of Product |
United States |
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